

Introduction: Navigating Chemical Space with Three-Dimensional Scaffolds

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Compound of Interest

Compound Name:	<i>Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate</i>
CAS No.:	1194376-44-7
Cat. No.:	B1522434

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In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is a paramount objective. For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While these scaffolds have yielded numerous successful drugs, their inherent two-dimensionality often leads to challenges such as poor solubility, off-target effects, and metabolic instability. To overcome these limitations, researchers are increasingly turning to three-dimensional (3D) molecular architectures that can better mimic the complex topographies of biological targets.[1][2][3][4]

Among the diverse array of 3D scaffolds, spirocycles have emerged as a particularly promising class of structures.[5] Spirocyclic compounds, characterized by two rings sharing a single atom, offer a rigid and conformationally defined framework. This unique geometry allows for the precise spatial orientation of functional groups, enhancing interactions with target proteins and improving pharmacological properties.[6] This guide provides an in-depth exploration of the diazaspiro[4.4]nonane scaffold, a privileged structural motif that is gaining significant traction in medicinal chemistry for its versatile applications, particularly in the development of therapeutics for the central nervous system (CNS) and oncology.[7][8]

Part 1: The Physicochemical and Pharmacokinetic Advantages of the Diazaspiro[4.4]nonane Scaffold

The incorporation of the diazaspiro[4.4]nonane core into drug candidates can confer a range of beneficial properties that are highly sought after in drug development.

Enhanced Three-Dimensionality and Increased sp³ Character

A key descriptor of molecular complexity and three-dimensionality is the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is often correlated with improved clinical success rates, likely due to enhanced solubility, greater metabolic stability, and a reduced propensity for off-target interactions.[1] The diazaspiro[4.4]nonane scaffold, with its inherent non-planar structure, significantly increases the Fsp³ of a molecule compared to its flat aromatic counterparts.

Modulation of Physicochemical Properties

The diazaspiro[4.4]nonane framework provides a powerful tool for fine-tuning the physicochemical properties of a molecule:

- **Solubility:** The increased saturation and polar nitrogen atoms of the diazaspiro[4.4]nonane core generally lead to improved aqueous solubility, a critical factor for oral bioavailability.[2]
- **Lipophilicity (logP/logD):** Strategic substitution on the diazaspiro[4.4]nonane scaffold allows for precise control over a compound's lipophilicity, enabling optimization of its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
- **Metabolic Stability:** The rigid nature of the spirocyclic system can shield metabolically labile sites from enzymatic degradation, thereby prolonging the half-life of a drug.[5]

Conformational Rigidity and Target Engagement

The conformational constraint imposed by the spirocyclic structure reduces the entropic penalty upon binding to a biological target. This can lead to a higher binding affinity and improved potency.[6] Furthermore, the well-defined spatial arrangement of substituents on the

diazaspiro[4.4]nonane scaffold can enhance selectivity for the desired target over other proteins, minimizing the risk of off-target effects.[5]



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Part 2: Synthetic Strategies for Diazaspiro[4.4]nonane Scaffolds

The construction of the diazaspiro[4.4]nonane ring system can be achieved through several synthetic routes, each with its own advantages and considerations.

Overview of Synthetic Approaches

The main strategies for synthesizing diazaspiro[4.4]nonane scaffolds include domino radical bicyclization, multi-step sequences from readily available starting materials like cyclopentanone, and palladium-catalyzed cascade cyclizations. The choice of a particular method often depends on the desired substitution pattern, scalability, and overall efficiency.

Detailed Protocol 1: Domino Radical Bicyclization of O-Alkyl Oxime Ethers

This elegant approach allows for the rapid construction of the diazaspiro[4.4]nonane core in a single, domino reaction.[9][10]

Experimental Protocol:

- **Preparation of the Oxime Ether Precursor:** The synthesis begins with the alkylation of a β -ketoester, followed by decarboxylation to yield a ketone. The ketone is then converted to an oxime ether by reaction with an O-alkylhydroxylamine.
- **Radical Cyclization:** The oxime ether precursor is dissolved in a degassed solvent such as cyclohexane. A radical initiator, typically azobisisobutyronitrile (AIBN), and a radical mediator, such as tributyltin hydride, are added. The reaction mixture is heated to reflux to initiate the domino radical bicyclization, affording the diazасpiro[4.4]nonane product.
- **Workup and Purification:** Upon completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.



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Caption: Domino Radical Bicyclization Workflow.

Detailed Protocol 2: Multi-step Synthesis from Cyclopentanone

A more traditional and often scalable approach involves the construction of the diazасpiro[4.4]nonane scaffold from cyclopentanone.^{[11][12]}

Experimental Protocol:

- Formation of the Spiro Intermediate: Cyclopentanone is reacted with two equivalents of a suitable nucleophile, such as cyanoacetamide, in the presence of a base like piperidine to form a spiro-bis-adduct.
- Hydrolysis and Decarboxylation: The resulting intermediate is subjected to acidic hydrolysis and decarboxylation to yield a spiro-diacid.
- Reductive Amination/Cyclization: The diacid is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LAH), which concomitantly effects a reductive amination and cyclization to form the diazaspiro[4.4]nonane core.
- Purification: The final product is purified by distillation or crystallization, often as a salt to improve handling and stability.



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Caption: Multi-step Synthesis from Cyclopentanone.



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Part 3: Applications of Diazaspiro[4.4]nonane Derivatives in Medicinal Chemistry

The unique structural and physicochemical properties of the diazaspiro[4.4]nonane scaffold have led to its exploration in a variety of therapeutic areas.

Central Nervous System (CNS) Agents

Derivatives of diazaspiro[4.4]nonane have shown significant promise as modulators of CNS targets:

- **Anticonvulsants:** N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated potent anticonvulsant activity in preclinical models of epilepsy.^[7]
- **Sigma Receptor Modulators:** The 2,7-diazaspiro[4.4]nonane scaffold has been utilized to develop potent ligands for sigma-1 (σ_1) and sigma-2 (σ_2) receptors, which are implicated in pain, neurodegeneration, and addiction.^[7]
- **Muscarinic Receptor Targeting:** Related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting that diazaspiro[4.4]nonane derivatives could be explored for the treatment of cognitive and autonomic disorders.^[7]

Anticancer and Other Therapeutic Applications

The diazaspiro[4.4]nonane framework is also being investigated in oncology and other disease areas:

- **Natural Product Analogs:** The 1-azaspiro[4.4]nonane ring system is a key structural motif in the natural product Cephalotaxine, from which the approved anti-leukemia drug Homoharringtonine is derived.[8]
- **Kinase Inhibition:** The rigid nature of the scaffold makes it an attractive platform for the design of kinase inhibitors. For example, related spirocyclic systems have been incorporated into dual EGFR/BRAFV600E inhibitors.[14]
- **Modulation of Signaling Pathways:** The azaspiro core can be elaborated to produce compounds that inhibit key signaling pathways involved in cancer cell survival, such as the STAT3, PI3K/Akt, and NF-κB pathways.[6][8]



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Caption: Therapeutic Applications of Diazaspiro[4.4]nonane Derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical series.[15][16] For diazaspiro[4.4]nonane scaffolds, the two nitrogen atoms serve as key points for chemical diversification. The substitution pattern on these nitrogens can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the case of anticonvulsant 2-azaspiro[4.4]nonane-1,3-diones, the nature of the N-substituent is a primary determinant of activity.[7] Further SAR studies are needed to fully elucidate the therapeutic potential of this versatile scaffold.[17][18]



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Part 4: Future Perspectives and Conclusion

The diazaspiro[4.4]nonane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an attractive starting point for the development of novel therapeutics with improved pharmacological profiles.

Future research in this area will likely focus on:

- **Development of Novel Synthetic Methodologies:** The discovery of more efficient and stereoselective synthetic routes will facilitate the synthesis of a wider range of diazaspiro[4.4]nonane derivatives.
- **Exploration of New Biological Targets:** Screening of diazaspiro[4.4]nonane-based compound libraries against a diverse panel of biological targets may uncover new therapeutic applications.
- **In-depth SAR Studies:** Comprehensive SAR studies will be essential for optimizing the potency, selectivity, and ADME properties of lead compounds.

In conclusion, the diazaspiro[4.4]nonane scaffold is a powerful tool in the medicinal chemist's armamentarium. By moving beyond the confines of "flatland" chemistry and embracing the three-dimensional world of spirocycles, researchers can unlock new opportunities for the discovery and development of innovative medicines that address unmet medical needs.

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